Molecular Weight and Lipophilicity Differentiation vs. Direct Aryl Pyrazole Analogs
Compared to the direct aryl-attached analog 3-[4-(trifluoromethoxy)phenyl]-1H-pyrazole (CAS 474707-71-6, MW 228.17, C10H7F3N2O), the target compound 4-(3-(trifluoromethoxy)phenethyl)-1H-pyrazole has a molecular weight of 256.22 g/mol (C12H11F3N2O), representing a mass increase of 28.05 g/mol attributable to the ethylene (-CH2CH2-) spacer . This additional linker introduces two sp3-hybridized carbon atoms, increasing the compound's calculated logP by approximately 0.8–1.2 units (estimated by the phenethyl increment method applied to pyrazole scaffolds) and adding two rotatable bonds, which shifts the molecule toward a higher conformational entropy profile that may enhance binding to flexible or cryptic protein pockets [1]. The direct aryl analog lacks this spacer, resulting in a more rigid, planar topology with different pharmacophoric distance constraints.
| Evidence Dimension | Molecular weight and structural flexibility |
|---|---|
| Target Compound Data | MW = 256.22 g/mol; C12H11F3N2O; 2-carbon phenethyl spacer; rotatable bonds = 5 (estimated from SMILES FC(F)(F)Oc1cccc(CCc2cn[nH]c2)c1) |
| Comparator Or Baseline | 3-[4-(Trifluoromethoxy)phenyl]-1H-pyrazole (CAS 474707-71-6): MW = 228.17 g/mol; C10H7F3N2O; direct aryl-pyrazole bond; rotatable bonds = 2 (estimated) |
| Quantified Difference | ΔMW = +28.05 g/mol (12.3% increase); additional 2-carbon aliphatic spacer arm; estimated Δrotatable bonds ≈ +3 |
| Conditions | Calculated from molecular formulas and SMILES structures; logP shift estimated from phenethyl group contribution to pyrazole scaffold (Hansch-Leo fragment method, theoretical) |
Why This Matters
The higher molecular weight and increased flexibility of the phenethyl spacer may reduce passive membrane permeability in certain contexts but can improve binding to targets with deeper or conformationally adaptable binding pockets, making this compound a distinct tool for probing SAR in lead optimization campaigns.
- [1] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, Washington, DC, 1995. (Phenethyl fragment contribution methodology for logP estimation.) View Source
